3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid
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Overview
Description
3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid: is an organic compound belonging to the class of substituted benzoic acids. This compound is characterized by the presence of two chlorine atoms, two methoxy groups, and a methyl group attached to the benzene ring, along with a carboxylic acid functional group. The molecular formula of this compound is C10H10Cl2O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the chlorination of 2,6-dimethoxy-4-methylbenzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of chlorine and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 3,5-Dichloro-4-methylbenzoic acid
- 2,6-Dimethoxy-4-methylbenzoic acid
- 3,5-Dimethoxy-4-methylbenzoic acid
Comparison: 3,5-Dichloro-2,6-dimethoxy-4-methylbenzoic acid is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60620-09-9 |
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Molecular Formula |
C10H10Cl2O4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dimethoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-4-6(11)8(15-2)5(10(13)14)9(16-3)7(4)12/h1-3H3,(H,13,14) |
InChI Key |
IJXPITYCMKPDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC)C(=O)O)OC)Cl |
Origin of Product |
United States |
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